molecular formula C7H6ClNO B1590057 2-Chloro-6-methylnicotinaldehyde CAS No. 91591-69-4

2-Chloro-6-methylnicotinaldehyde

Cat. No.: B1590057
CAS No.: 91591-69-4
M. Wt: 155.58 g/mol
InChI Key: SXDBLLSINHOGPK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-6-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methylnicotinaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group on the nicotinaldehyde ring.

Biological Activity

2-Chloro-6-methylnicotinaldehyde (C_8H_8ClN_1O) is a compound derived from nicotinic aldehyde, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

  • Molecular Formula : C_8H_8ClN
  • Molecular Weight : Approximately 155.60 g/mol
  • Structure : The compound features a pyridine ring with a chlorine substituent at the 2-position and a formyl group at the 6-position.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways crucial for cellular function.
  • Receptor Interaction : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal signaling pathways.

Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes or interfere with their metabolic processes.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through the modulation of cytokine production or inhibition of inflammatory pathways .
  • Cytotoxicity in Cancer Cells : The compound has been investigated for its cytotoxic effects on different cancer cell lines, including breast and prostate cancer cells. It appears to induce apoptosis, which may be mediated by oxidative stress or disruption of cellular signaling pathways .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant induction of apoptosis observed at higher concentrations .
  • Antimicrobial Activity Assessment : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed that it effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

Biochemical Interactions

The compound interacts with several biochemical pathways:

  • Cytochrome P450 Interaction : It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.
  • Signal Transduction Modulation : By influencing kinases and phosphatases, this compound can modulate key signaling pathways involved in cell proliferation and survival .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus growth
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDBLLSINHOGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551193
Record name 2-Chloro-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-69-4
Record name 2-Chloro-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxyamide (1.30 g, 5.83 mmol) in dichloromethane (15 mL) was added with diisobutylaluminum hydride (0.99 M solution in toluene, 12 mL, 11.66 mmol) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was added with 2 M aqueous sodium hydroxide, and the mixture was stirred at room temperature for 30 minutes, and then extracted with ethyl acetate. The organic layer was washed with saturated brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain 2-chloro-6-methylnicotinaldehyde (828 mg, 91%) as pale yellow oil.
Name
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxyamide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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